3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid typically involves the bromination of 4,5-dimethoxyphenylacetic acid followed by a Wittig reaction to introduce the acrylic acid moiety. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the Wittig reaction is carried out using triphenylphosphine and an appropriate aldehyde .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid.
Substitution: Formation of 3-(3-aminophenyl)-4,5-dimethoxyacrylic acid or 3-(3-thiophenyl)-4,5-dimethoxyacrylic acid.
Scientific Research Applications
3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methoxy groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-3,5-dimethoxyphenyl)acrylic acid
- 3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid
- 3-(3-Bromo-4,5-dimethoxyphenyl)propanoic acid
Uniqueness
3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEVBCFMEHTNHN-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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